molecular formula C20H19N5O B10982983 1H-indol-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

1H-indol-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B10982983
M. Wt: 345.4 g/mol
InChI Key: JOISDXQLKYWLNB-UHFFFAOYSA-N
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Description

1H-indol-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, combines the indole nucleus with a triazolopyridine moiety, making it a unique and potentially valuable molecule in various fields of research.

Preparation Methods

The synthesis of 1H-indol-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves multiple steps, starting with the preparation of the indole and triazolopyridine intermediates. The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final compound.

Chemical Reactions Analysis

1H-indol-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indole or triazolopyridine moieties.

Scientific Research Applications

This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, it may serve as a lead compound for the development of new therapeutic agents. In industry, it can be used in the production of pharmaceuticals and other bioactive compounds .

Mechanism of Action

The mechanism of action of 1H-indol-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The triazolopyridine moiety may also contribute to the compound’s activity by interacting with different enzymes or proteins involved in cellular processes.

Comparison with Similar Compounds

Similar compounds to 1H-indol-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone include other indole derivatives and triazolopyridine-containing molecules. These compounds share some structural similarities but may differ in their biological activities and applications. For example, indole-3-acetic acid is a plant hormone with different biological functions compared to the compound . The uniqueness of this compound lies in its combination of the indole and triazolopyridine moieties, which may result in novel biological activities and potential therapeutic applications .

Properties

Molecular Formula

C20H19N5O

Molecular Weight

345.4 g/mol

IUPAC Name

1H-indol-2-yl-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C20H19N5O/c26-20(17-12-14-6-1-2-8-16(14)21-17)24-10-5-7-15(13-24)19-23-22-18-9-3-4-11-25(18)19/h1-4,6,8-9,11-12,15,21H,5,7,10,13H2

InChI Key

JOISDXQLKYWLNB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N2)C4=NN=C5N4C=CC=C5

Origin of Product

United States

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